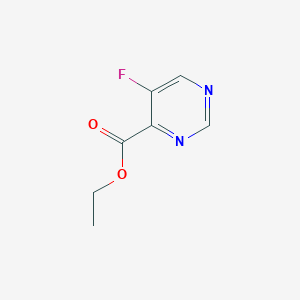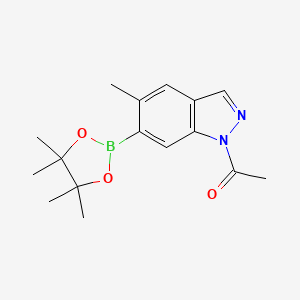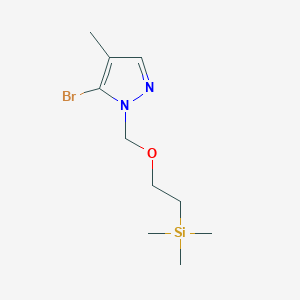
5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a chemical compound with the molecular formula C10H19BrN2OSi. It is a pyrazole derivative that contains a bromine atom, a methyl group, and a trimethylsilyl ethoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. The trimethylsilyl ethoxy methyl group can be introduced through a subsequent reaction involving the appropriate silylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed through silylation and desilylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and other biochemical processes.
相似化合物的比较
Similar Compounds
5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole: A similar compound with an imidazole ring instead of a pyrazole ring.
5-Bromo-2-methyl-2-pentene: A compound with a similar bromine and methyl group but different overall structure.
Uniqueness
5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific combination of functional groups and its pyrazole ring structure
属性
分子式 |
C10H19BrN2OSi |
|---|---|
分子量 |
291.26 g/mol |
IUPAC 名称 |
2-[(5-bromo-4-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-9-7-12-13(10(9)11)8-14-5-6-15(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI 键 |
TWWYJQYFSGAURB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1)COCC[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
![ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13981939.png)
![2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
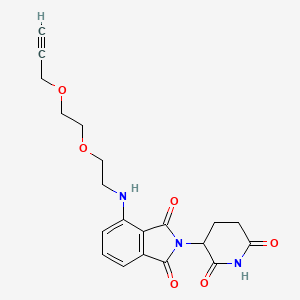
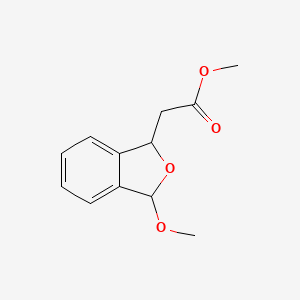
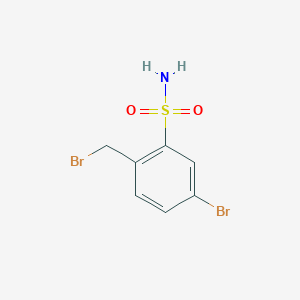


![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
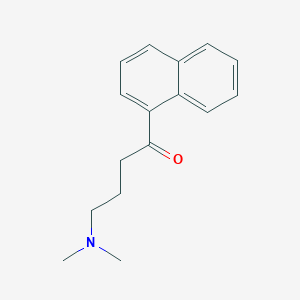
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
